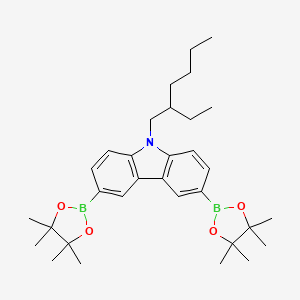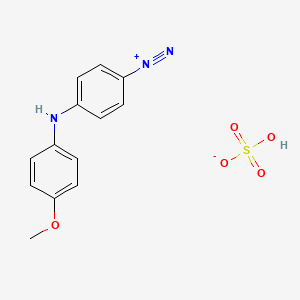
4-Iododibenzofuran
Overview
Description
4-Iododibenzofuran is an organic compound with the molecular formula C12H7IO . It consists of a planar tricyclic structure comprising a central furan ring fused with two benzene rings, with an iodine atom located at the 4th position of the dibenzofuran core . This compound is a derivative of dibenzofuran, which is a heterocyclic aromatic compound.
Mechanism of Action
Target of Action
It’s structurally related to benzofuran, which has been reported to interact with lysozyme in enterobacteria phage t4 .
Mode of Action
Benzofuran and its derivatives are known to interact with their targets through various mechanisms .
Biochemical Pathways
For instance, 4-hydroxybenzoate (4-HBA), a benzofuran derivative, is hydroxylated by 4-HBA 3-hydroxylase (PobA) to yield protocatechuate (PCA), which is further metabolized via the PCA branches of the β-ketoadipate pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iododibenzofuran can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction . This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and is tolerant of various functional groups.
Industrial Production Methods: Industrial production of this compound often involves the iodination of dibenzofuran. This process includes the reaction of dibenzofuran with iodine in the presence of an oxidizing agent, such as nitric acid, to introduce the iodine atom at the desired position.
Chemical Reactions Analysis
Types of Reactions: 4-Iododibenzofuran undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted dibenzofurans.
Oxidation Reactions: Products include oxidized derivatives such as dibenzofuran-4-one.
Reduction Reactions: Products include hydrogenated dibenzofurans.
Scientific Research Applications
4-Iododibenzofuran has several scientific research applications, including:
Comparison with Similar Compounds
- 3-Iododibenzofuran
- 3-Nitrodibenzofuran
- Dibenzofuran
Comparison: 4-Iododibenzofuran is unique due to the position of the iodine atom, which significantly influences its reactivity and applications. Compared to 3-Iododibenzofuran, the 4-position iodine substitution offers different steric and electronic properties, making it suitable for specific synthetic applications . Similarly, while 3-Nitrodibenzofuran contains a nitro group, the iodine atom in this compound provides distinct reactivity patterns .
Properties
IUPAC Name |
4-iododibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7IO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEYZYYNAMWIIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332493 | |
| Record name | 4-Iododibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65344-26-5 | |
| Record name | 4-Iododibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


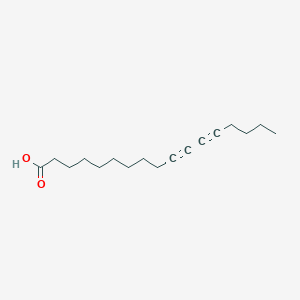
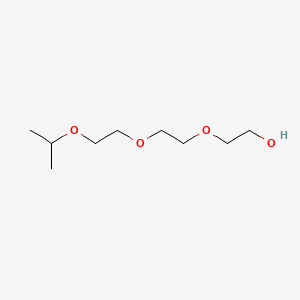
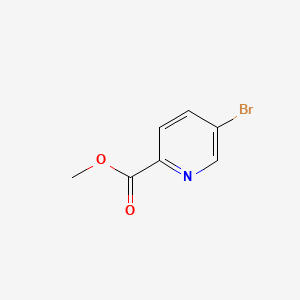
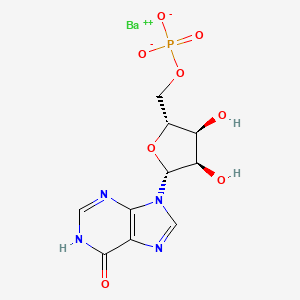

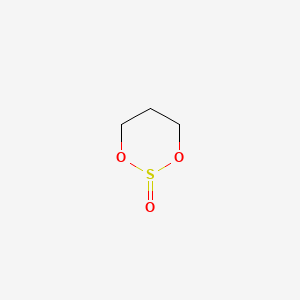



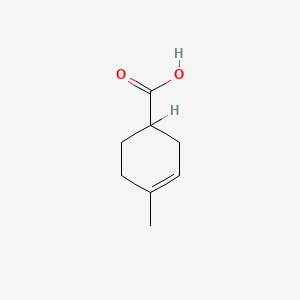
![2-Oxabicyclo[2.2.2]octan-3-one](/img/structure/B1661958.png)

